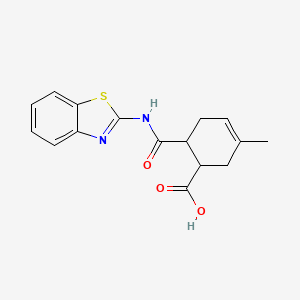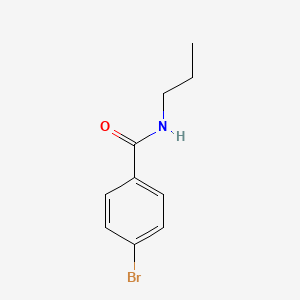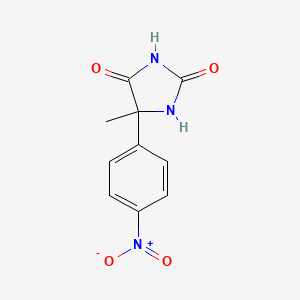![molecular formula C14H22ClNO3 B1274555 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid CAS No. 435345-30-5](/img/structure/B1274555.png)
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid is an aromatic amine with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound features a benzene ring conjugated to a propanoic acid moiety, with an amino group and a 3-methylbutoxy substituent on the phenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid typically involves the following steps:
Preparation of the Intermediate: The starting material, 4-(3-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate.
Formation of the Propanoic Acid Moiety: The intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base like piperidine to form the corresponding cinnamic acid derivative.
Reduction and Amination: The cinnamic acid derivative is reduced using a reducing agent such as lithium aluminum hydride to form the corresponding propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Applications De Recherche Scientifique
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-phenylpropanoic acid: Lacks the 3-methylbutoxy substituent, making it less hydrophobic.
3-Amino-3-(4-trifluoromethylphenyl)propanoic acid: Contains a trifluoromethyl group instead of the 3-methylbutoxy group, which may alter its electronic properties and reactivity.
Uniqueness
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid is unique due to the presence of the 3-methylbutoxy substituent, which imparts distinct hydrophobic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties .
Propriétés
Numéro CAS |
435345-30-5 |
|---|---|
Formule moléculaire |
C14H22ClNO3 |
Poids moléculaire |
287.78 g/mol |
Nom IUPAC |
3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17;/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17);1H |
Clé InChI |
IRNDNZUQXBNPNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


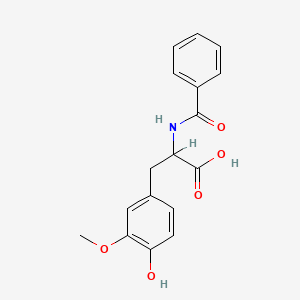


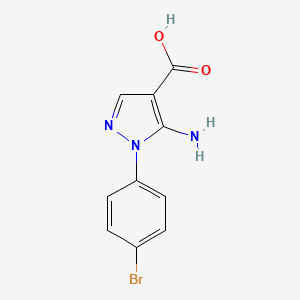

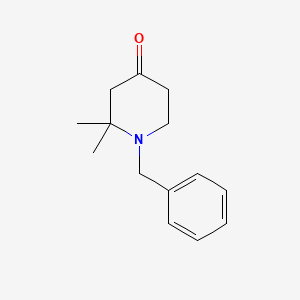
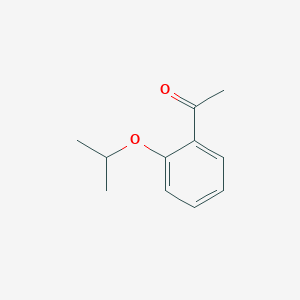
![1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene](/img/structure/B1274492.png)
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
